4a,8-Dibromo-1,4a,5,10a-tetrahydropyrimido(5,4-b)quinoline-2,4,10(3H)-trione
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Description
4a,8-Dibromo-1,4a,5,10a-tetrahydropyrimido(5,4-b)quinoline-2,4,10(3H)-trione is a useful research compound. Its molecular formula is C11H7Br2N3O3 and its molecular weight is 389.00 g/mol. The purity is usually 95%.
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Biological Activity
4a,8-Dibromo-1,4a,5,10a-tetrahydropyrimido(5,4-b)quinoline-2,4,10(3H)-trione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C11H7Br2N3O3
- CAS Number : 7251-43-6
- Structure : The compound features a fused pyrimidine and quinoline structure with dibromo substitutions that may influence its biological interactions.
Biological Activities
The compound exhibits a range of biological activities that have been documented in various studies:
Anticancer Activity
Research indicates that derivatives of pyrimidoquinolines, including 4a,8-dibromo variants, demonstrate significant anticancer properties. These compounds inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Inhibition of key signaling pathways involved in cell growth and survival.
- Cell Lines Tested : Effective against multiple cancer cell lines including breast and lung cancer cells .
Antimicrobial Properties
The compound has shown promising activity against various microbial strains:
- Bacterial Activity : Exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Demonstrated efficacy in inhibiting fungal growth in vitro .
Inhibition of Enzymatic Activity
Studies have reported that 4a,8-dibromo derivatives can act as inhibitors of specific enzymes:
- Acetylcholinesterase Inhibition : Important for neuropharmacological applications.
- Tyrosine Kinase Inhibition : Potential implications in cancer treatment by blocking pathways that promote tumor growth .
Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
25 | 50 |
50 | 30 |
This suggests that higher concentrations significantly enhance cytotoxicity against cancer cells.
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of the compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These results indicate that the compound possesses substantial antimicrobial activity.
Properties
CAS No. |
7251-43-6 |
---|---|
Molecular Formula |
C11H7Br2N3O3 |
Molecular Weight |
389.00 g/mol |
IUPAC Name |
4a,8-dibromo-5,10a-dihydro-1H-pyrimido[5,4-b]quinoline-2,4,10-trione |
InChI |
InChI=1S/C11H7Br2N3O3/c12-4-1-2-6-5(3-4)7(17)8-11(13,16-6)9(18)15-10(19)14-8/h1-3,8,16H,(H2,14,15,18,19) |
InChI Key |
FKHHGNFLDGAXPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3C(N2)(C(=O)NC(=O)N3)Br |
Origin of Product |
United States |
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